Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate is a complex organic compound with a unique structure that combines a benzyl group, a cycloheptylcarbamoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of benzyl chloroformate, which is then reacted with cycloheptylamine to form the cycloheptylcarbamoyl intermediate. This intermediate is subsequently reacted with 5-oxopyrrolidine-1-carboxylate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzoic acid under specific conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield different products.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for benzylic bromination.
Major Products Formed
Oxidation: Benzyl alcohol, benzoic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Brominated or other substituted derivatives at the benzylic position.
Scientific Research Applications
Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Used in the treatment of scabies and lice.
Benzylpenicillin: A penicillin antibiotic used to treat bacterial infections.
Benzylamine: An organic compound used in various chemical reactions.
Uniqueness
Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N2O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O4/c23-18-13-12-17(19(24)21-16-10-6-1-2-7-11-16)22(18)20(25)26-14-15-8-4-3-5-9-15/h3-5,8-9,16-17H,1-2,6-7,10-14H2,(H,21,24) |
InChI Key |
JOMJLRMWNJCSMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCC(=O)N2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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